tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate” is a chemical compound with the molecular formula C18H29N5O2 . Its average mass is 347.455 Da and its monoisotopic mass is 347.232117 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidin-4-yl group attached to a piperidin-4-yl group, which is further attached to a tert-butyl group via a carbamate linkage . The pyrimidin-4-yl group also has a cyclopropylamino substituent .Applications De Recherche Scientifique
Antibacterial Agents
A study discussed the synthesis and structure-activity relationships of fluoronaphthyridines, including derivatives with tert-butyl moieties. These compounds demonstrated significant antibacterial activities, both in vitro and in vivo (Bouzard et al., 1992).
Histamine H4 Receptor Ligands
Research on 2-aminopyrimidines as ligands of the histamine H4 receptor included studies on compounds with tert-butyl groups. These compounds, like 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, showed potential as anti-inflammatory and antinociceptive agents in animal models (Altenbach et al., 2008).
Lymphocyte Function-Associated Antigen 1 Inhibitor Synthesis
A study described the scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This process involved a modified Kulinkovich–Szymoniak cyclopropanation (Li et al., 2012).
Synthesis of Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a tert-butyl-containing compound, was synthesized as an important intermediate for small molecule anticancer drugs. This compound was synthesized from commercially available piperidin-4-ylmethanol (Zhang et al., 2018).
Photoredox-Catalyzed Amination
Research in 2022 introduced a photoredox-catalyzed amination using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This approach enabled the assembly of a range of 3-aminochromones under mild conditions, showcasing a novel cascade pathway for creating diverse amino pyrimidines (Wang et al., 2022).
Malaria Treatment and Prevention
A study on trifluoromethyl-substituted pyridine and pyrimidine analogues identified JPC-3210, containing a tert-butyl group, as a lead compound for malaria treatment and prevention. It exhibited superior in vitro antimalarial activity and in vivo efficacy against murine malaria (Chavchich et al., 2016).
Activation of Small-Conductance Ca2+-Activated K+ Channels
A molecule named GW542573X, containing a tert-butyl ester, was identified as an activator of small-conductance Ca2+-activated K+ channels. This compound was unique for its SK1-selective properties and mechanisms of action, different from previously known modulators (Hougaard et al., 2009).
Propriétés
IUPAC Name |
tert-butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)22(4)14-7-9-23(10-8-14)16-11-15(19-12-20-16)21-13-5-6-13/h11-14H,5-10H2,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYNPWMVOWKZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NC=NC(=C2)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.